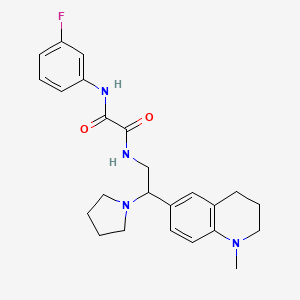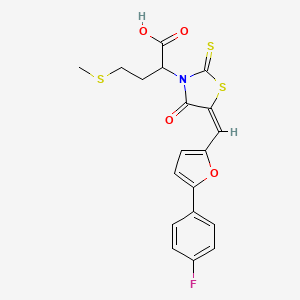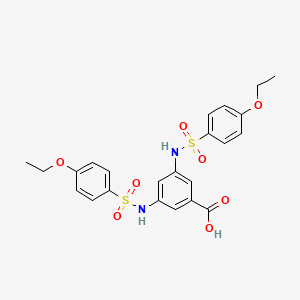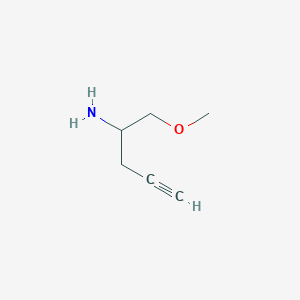![molecular formula C24H19N3O3S B2818708 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896839-98-8](/img/structure/B2818708.png)
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimido[4,5-b]quinoline derivative. Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential biological activities . They contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a quinoline, which is a fused ring compound containing a benzene ring and a pyridine ring.
Synthesis Analysis
Pyrimido[4,5-b]quinolines can be synthesized through multi-component reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . The reaction can be catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), a basic and inexpensive catalyst .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methodology : A series of pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to the mentioned chemical, were synthesized using a three-component cyclocondensation. This method involves a water medium and is significant for producing analogs of interest for biological screening (Hovsepyan et al., 2018).
Molecular Structure Analysis : Computational and experimental studies on benzo[g]pyrimido[4,5-b]quinoline derivatives, closely related to the target compound, revealed insights into their molecular structure. These studies utilized techniques like FT-IR, NMR, GC-MS, and X-ray crystal diffraction to understand the geometry and thermodynamic features (Trilleras et al., 2017).
Chemical Properties and Reactions
Geometrical Changes in Flavoenzyme Models : Research on a compound structurally similar to the target chemical showed that its conjugated bonds, which participate in redox reactions, change significantly due to hydrogen bonding at the pyrimidine ring. This has implications for understanding flavoenzyme models (Kawai et al., 1996).
Oxidation Properties : Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin), structurally similar to the queried compound, was found to oxidize amines under aqueous conditions to produce carbonyl compounds. This oxidation process could be recycled, offering over 100% yield based on the 5-deazaflavin (Yoneda et al., 1979).
Potential Applications in Materials Science
- Photovoltaic Applications : Studies on polymers based on benzodithiophene and quinoxaline, which are structurally analogous to the target compound, showed that increasing the conjugation in the quinoxaline unit can significantly enhance the performance of polymer solar cells. This highlights the potential of such compounds in photovoltaic applications (Hu et al., 2014).
Mechanism of Action
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-26-18-7-4-3-6-17(18)21(28)20-23(26)25-22(19-8-5-13-31-19)27(24(20)29)14-15-9-11-16(30-2)12-10-15/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAXFFLOCCHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)


![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)





![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)